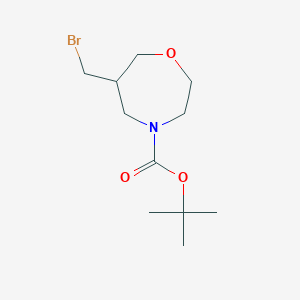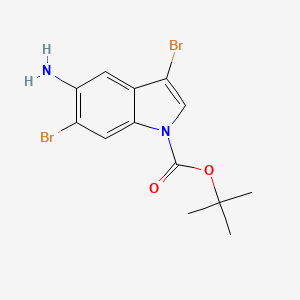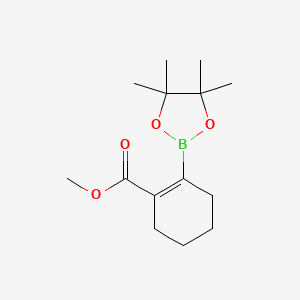
Ethyl 2-bromo-6-fluoro-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-6-fluoro-3-methylbenzoate is a chemical compound with the molecular formula C10H10BrFO2 . It is also known as Bromofluoromethyl 2-ethoxy-3-methylbenzoate.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate core with bromo, fluoro, and methyl substituents, as well as an ethyl ester group . The exact arrangement of these groups can be determined by the compound’s IUPAC name: the bromo group is on the 2nd carbon of the benzoate ring, the fluoro group is on the 6th carbon, and the methyl group is on the 3rd carbon .Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.09 g/mol . It is a liquid in its physical form .科学研究应用
Ethyl 2-bromo-6-fluoro-3-methylbenzoate is used in a variety of scientific research applications, including drug synthesis, chemical synthesis, and biochemical studies. It is used in the synthesis of a variety of drugs, such as antifungals, antibiotics, and anti-inflammatories. It is also used in the synthesis of other organic compounds, such as polymers, dyes, and surfactants. In addition, this compound is used in biochemical studies to study the structure and function of enzymes, proteins, and other biomolecules.
作用机制
The mechanism of action of Ethyl 2-bromo-6-fluoro-3-methylbenzoate is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking the substrate molecule in a nucleophilic substitution reaction. This reaction produces a new molecule, which can then be further reacted to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can interact with various enzymes and proteins in the body, leading to various biochemical and physiological effects. It is also believed that this compound can interact with DNA, leading to changes in gene expression and other genetic effects.
实验室实验的优点和局限性
The advantages of using Ethyl 2-bromo-6-fluoro-3-methylbenzoate in laboratory experiments include its low toxicity, low cost, and ease of synthesis. It is also soluble in a variety of solvents, making it easy to use in various reactions. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is sensitive to light and heat, and can be difficult to purify. In addition, its reactivity can lead to unwanted side reactions.
未来方向
The potential future directions for the use of Ethyl 2-bromo-6-fluoro-3-methylbenzoate in scientific research include the development of new drugs, the synthesis of new organic compounds, and the study of biochemical and physiological effects. In addition, further research is needed to understand the mechanism of action of this compound and to determine its potential toxicity. Finally, further research is needed to develop methods for the efficient synthesis and purification of the compound.
合成方法
Ethyl 2-bromo-6-fluoro-3-methylbenzoate can be synthesized through a two-step reaction process. The first step is a nucleophilic substitution reaction, where a nucleophile (such as a halide ion) replaces a leaving group (such as a hydrogen atom) on the molecule. The second step is an elimination reaction, where a leaving group (such as a halide ion) is removed from the molecule.
The synthesis of this compound begins with the reaction of 2-bromo-6-fluoro-3-methylbenzoic acid with ethyl iodide. The reaction of these two compounds produces a 1-iodo-2-bromo-6-fluoro-3-methylbenzoic acid intermediate. This intermediate is then reacted with sodium bromide, which produces the desired product, this compound.
属性
IUPAC Name |
ethyl 2-bromo-6-fluoro-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNUFKIJTCIAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol](/img/structure/B6306100.png)

![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)
![5,7-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306122.png)
![5-Bromo-6-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306136.png)

![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)





